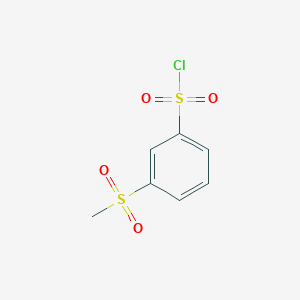

3-(Methylsulfonyl)benzenesulfonyl chloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting its structural composition of a benzene ring substituted with both a methylsulfonyl group and a sulfonyl chloride group at the meta position relative to each other. The compound carries the Chemical Abstracts Service registry number 5335-40-0, which serves as its unique chemical identifier in databases and regulatory systems.

The molecular formula C₇H₇ClO₄S₂ reveals the presence of seven carbon atoms, seven hydrogen atoms, one chlorine atom, four oxygen atoms, and two sulfur atoms, yielding a molecular weight of 254.70 grams per mole. This formula indicates a relatively compact structure with a high degree of functionalization, particularly notable for containing two distinct sulfur-based functional groups within a single aromatic framework.

Alternative nomenclature systems provide additional names including 3-methanesulfonylbenzenesulfonyl chloride, 3-(methylsulphonyl)benzenesulphonyl chloride, and benzenesulfonyl chloride, 3-(methylsulfonyl)-. The European Community number 674-393-8 and the DSSTox Substance identifier DTXSID20277575 further establish the compound's regulatory and toxicological database presence.

The structural formula can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System string CS(=O)c1cccc(c1)S(=O)=O provides a linear representation of the molecular connectivity. The International Chemical Identifier key CQEFJGDLGWJIRV-UHFFFAOYSA-N serves as a unique hash-based identifier derived from the complete structural information.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional structure of this compound exhibits characteristic features of substituted aromatic compounds with bulky sulfur-containing substituents. The benzene ring maintains its planar aromatic geometry, while the two sulfur-based functional groups adopt tetrahedral geometries around their respective sulfur centers.

The methylsulfonyl group at the 3-position introduces significant steric effects that influence the overall molecular conformation. The sulfur atom in this group forms double bonds with two oxygen atoms and single bonds with the aromatic carbon and the methyl carbon, creating a tetrahedral arrangement with bond angles approximately 109.5 degrees. This geometry places the methyl group in a position that can interact with other substituents on the benzene ring through steric hindrance effects.

The sulfonyl chloride functionality at the 1-position represents the reactive center of the molecule. The sulfur-chlorine bond length typically measures approximately 2.0 Angstroms, while the sulfur-oxygen double bonds are shorter at approximately 1.45 Angstroms. The tetrahedral geometry around this sulfur center creates a reactive site that is susceptible to nucleophilic attack, particularly at the sulfur-chlorine bond.

Computational studies suggest that the molecule adopts conformations where the two sulfur-based groups are positioned to minimize steric clashes while maintaining optimal orbital overlap within each functional group. The aromatic ring provides a rigid scaffold that constrains the relative positioning of the substituents, leading to predictable three-dimensional arrangements.

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound is characterized by the presence of multiple electronegative centers and π-electron systems that create complex electronic interactions. The aromatic benzene ring maintains its characteristic delocalized π-electron system, though this system is significantly perturbed by the electron-withdrawing effects of both sulfur-containing substituents.

Both the methylsulfonyl and sulfonyl chloride groups function as strong electron-withdrawing substituents through both inductive and resonance effects. The sulfur atoms in their higher oxidation states create electron-deficient centers that pull electron density away from the aromatic ring. This electronic withdrawal significantly affects the reactivity of the aromatic system, making it less nucleophilic and more susceptible to nucleophilic aromatic substitution reactions.

The presence of multiple oxygen atoms with lone pairs creates regions of high electron density that can participate in intermolecular interactions such as hydrogen bonding and dipole-dipole interactions. These electronic features contribute to the compound's physical properties and its behavior in various chemical environments.

Computational studies using density functional theory methods have provided insights into the electronic structure and reactivity patterns of similar compounds. Research on analogous trifluoromethylbenzenesulfonyl chlorides demonstrates that electron-deficient aromatic rings, such as those found in this compound, show accelerated sulfonamide formation reactions. These findings suggest that the electronic structure of the compound favors nucleophilic attack at the sulfonyl chloride center.

Comparative Analysis with Ortho/Meta/Para Isomeric Forms

The three positional isomers of methylsulfonylbenzenesulfonyl chloride exhibit distinct structural and electronic properties based on the relative positioning of the two sulfur-containing functional groups. Each isomer demonstrates unique characteristics that influence their chemical behavior and applications.

The ortho isomer, 2-(methylsulfonyl)benzenesulfonyl chloride, with Chemical Abstracts Service number 89265-35-0, places the two bulky sulfur-containing groups in adjacent positions on the benzene ring. This arrangement creates significant steric hindrance between the substituents, leading to conformational strain and altered reactivity patterns. The close proximity of the two electron-withdrawing groups creates a particularly electron-deficient aromatic system with enhanced reactivity toward nucleophiles.

| Property | Ortho Isomer (2-) | Meta Isomer (3-) | Para Isomer (4-) |

|---|---|---|---|

| Chemical Abstracts Service Number | 89265-35-0 | 5335-40-0 | 82964-91-8 |

| Molecular Formula | C₇H₇ClO₄S₂ | C₇H₇ClO₄S₂ | C₇H₇ClO₄S₂ |

| Molecular Weight | 254.70 g/mol | 254.70 g/mol | 254.70 g/mol |

| Steric Hindrance | High | Moderate | Low |

| Electronic Effects | Maximum withdrawal | Intermediate withdrawal | Balanced withdrawal |

The meta isomer, which is the subject of this analysis, represents an intermediate case where the two substituents are separated by one carbon atom on the aromatic ring. This positioning reduces steric interactions compared to the ortho isomer while maintaining significant electronic communication between the substituents through the aromatic π-system.

The para isomer, 4-(methylsulfonyl)benzenesulfonyl chloride with Chemical Abstracts Service number 82964-91-8, places the substituents in a 1,4-relationship across the benzene ring. This arrangement minimizes steric hindrance while creating a symmetrical electronic environment. The para substitution pattern often leads to enhanced crystallinity and potentially different physical properties compared to the other isomers.

The melting point data available for the para isomer shows a range of 158-163°C, indicating a well-defined crystalline structure. The meta isomer typically exhibits different melting characteristics due to its less symmetrical molecular geometry, though specific crystallographic data for direct comparison remains limited in the available literature.

Electronic structure calculations suggest that the meta isomer provides an optimal balance between steric accessibility and electronic activation. The separation of the two electron-withdrawing groups reduces direct electronic competition while maintaining sufficient activation of the aromatic system for desired chemical transformations. This electronic arrangement contributes to the compound's utility as a versatile synthetic intermediate in organic chemistry applications.

The reactivity patterns of these isomers toward nucleophilic substitution at the sulfonyl chloride center show variations based on both steric and electronic factors. The meta isomer typically demonstrates intermediate reactivity compared to its ortho and para counterparts, making it valuable for controlled synthetic applications where moderate reactivity is desired.

Properties

IUPAC Name |

3-methylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO4S2/c1-13(9,10)6-3-2-4-7(5-6)14(8,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEFJGDLGWJIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277575 | |

| Record name | 3-methylsulfonylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5335-40-0 | |

| Record name | 3-(METHYLSULFONYL)BENZENESULFONYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methylsulfonylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylsulfonyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure

-

- Methylsulfonylbenzene (5 g, 32 mmol)

- Chlorosulfonic acid (37 g, 320 mmol)

-

- Heat the mixture at 90°C for 18 hours.

-

- Cool the reaction mixture to room temperature.

- Slowly pour the mixture into crushed ice to quench the reaction.

- Extract the resulting suspension with ethyl acetate (2 × 200 mL).

- Separate and combine the organic layers.

- Wash the combined organic layer with saturated sodium chloride solution (50 mL).

- Dry the organic layer over sodium sulfate.

-

- Filter under suction.

- Distill the filtrate under reduced pressure to isolate the product.

Yield :

Key Reaction Insights

Reaction Mechanism

The reaction involves sulfonation of methylsulfonylbenzene by chlorosulfonic acid, which acts as both a sulfonating and chlorinating agent. The process introduces a sulfonyl chloride group to the aromatic ring.

Challenges

- The low yield (6.1%) suggests significant loss during purification or incomplete conversion of starting materials.

- The use of chlorosulfonic acid requires careful handling due to its corrosive nature.

Optimization Suggestions

- Increasing reactant stoichiometry or reaction time may improve yields.

- Alternative solvents or purification methods could enhance product recovery.

Summary Table of Preparation Conditions

| Parameter | Value/Details |

|---|---|

| Reactants | Methylsulfonylbenzene, Chlorosulfonic acid |

| Reaction Temperature | 90°C |

| Reaction Time | 18 hours |

| Post-Reaction Quenching | Crushed ice |

| Solvent for Extraction | Ethyl acetate |

| Washing Solution | Saturated NaCl solution |

| Drying Agent | Sodium sulfate |

| Yield | ~6.1% |

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: It can undergo oxidation reactions to form sulfonic acids or sulfonyl peroxides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

Organic Synthesis

3-(Methylsulfonyl)benzenesulfonyl chloride serves as a reagent for introducing sulfonyl groups into organic molecules. This modification can significantly alter the chemical and physical properties of target compounds, enhancing their reactivity or solubility.

Key Reactions:

- Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles (amines, alcohols) to form sulfonamides or sulfonates.

- Reduction and Oxidation: The compound can be reduced to sulfonyl hydride or oxidized to form sulfonic acids.

Medicinal Chemistry

The compound is instrumental in the synthesis of pharmaceuticals, particularly sulfonamide-based drugs. Its electrophilic nature allows it to act as a warhead in drug design, facilitating the development of inhibitors that target specific biological pathways.

Case Study:

In research involving small-molecule inhibitors, derivatives of this compound have shown promise in inhibiting proteins like Bcl-2 and Bcl-xL, which are crucial in cancer cell survival . These inhibitors demonstrated low nanomolar binding affinities and significant antitumor activity in xenograft models.

The compound is utilized to study enzyme inhibition and protein modification due to its ability to react with nucleophilic sites on biomolecules. This property allows researchers to explore the mechanisms of enzyme action and develop potential therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophilic sites on target molecules, such as amines, alcohols, or thiols. This reactivity is exploited in various chemical and biological applications to modify or inhibit the function of target molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(Methylsulfonyl)benzenesulfonyl chloride with structurally related benzenesulfonyl chlorides, highlighting differences in substituents, molecular weights, and physical properties.

Reactivity and Functional Group Influence

- Electron-Withdrawing Groups : The methylsulfonyl group in this compound enhances electrophilicity at the sulfonyl chloride site, making it more reactive toward amines and alcohols compared to analogs like 3-methoxybenzenesulfonyl chloride (where methoxy is electron-donating) .

- Steric Effects : Bulky substituents, such as the trifluoromethyl group in 3-(Trifluoromethyl)benzenesulfonyl chloride, may hinder reactivity in sterically demanding reactions .

Biological Activity

3-(Methylsulfonyl)benzenesulfonyl chloride (CAS 5335-40-0) is an organic compound characterized by its unique structure, which includes a methylsulfonyl group and a sulfonyl chloride group attached to a benzene ring. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as a reactive electrophile in drug development.

- Molecular Formula : C₇H₇ClO₄S₂

- Molecular Weight : 254.71 g/mol

- Structure : The compound features a disubstituted benzene ring where one substituent is a methylsulfonyl group (SO₂CH₃) at the 3rd position and the other is a sulfonyl chloride group (SO₂Cl) at the 1st position. This arrangement provides reactive sites that facilitate various chemical transformations .

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds within the sulfonyl chloride class are often explored for their potential in various biological applications, particularly in medicinal chemistry. They can act as electrophilic warheads in drug design, targeting diverse biological pathways.

Antimicrobial Activity

Sulfonyl chlorides, including this compound, have been investigated for antimicrobial properties. The general mechanisms of action include:

- Inhibition of Protein Synthesis : These compounds can disrupt bacterial protein synthesis pathways, leading to bactericidal effects.

- Biofilm Disruption : Some derivatives have shown effectiveness against biofilms formed by bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Sulfonyl Chlorides

| Compound Name | Target Bacteria | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | MRSA | 15.625 | Inhibition of protein synthesis |

| Compound B | S. aureus | 31.25 | Disruption of nucleic acid production |

| This compound | - | - | Potentially similar mechanisms |

Case Study: Antibacterial Activity

A study evaluated various sulfonamide derivatives, revealing that compounds with structural similarities to this compound exhibited varying degrees of antibacterial activity against Gram-positive bacteria. The most effective compounds showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

The mechanism by which sulfonyl chlorides exert their biological effects typically involves:

- Electrophilic Attack : The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles in biological systems.

- Enzyme Inhibition : Compounds can inhibit key enzymes involved in bacterial metabolism and cell wall synthesis, leading to bacterial cell death.

- Cytotoxicity in Cancer Cells : There is potential for these compounds to induce apoptosis in cancer cells through similar mechanisms as other small-molecule inhibitors targeting specific pathways .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(methylsulfonyl)benzenesulfonyl chloride?

Methodological Answer: The synthesis typically involves chlorination of 3-(methylsulfonyl)benzenesulfonic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

- Reaction Setup: Conduct the reaction under anhydrous conditions in an inert solvent (e.g., dichloromethane or toluene) at reflux temperatures (60–80°C).

- Purification: Isolate the product via vacuum distillation or recrystallization. Monitor purity using HPLC or NMR (e.g., absence of residual sulfonic acid at δ 10–12 ppm in -NMR) .

- Yield Optimization: Catalytic dimethylformamide (DMF) can enhance reaction efficiency by activating SOCl₂ .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- - and -NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl/methylsulfonyl groups (no protons). The sulfonyl chloride group quashes splitting patterns in adjacent protons .

- IR Spectroscopy: Confirm S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and S-Cl bonds (~550 cm⁻¹) .

- Mass Spectrometry: Verify molecular ion peaks (e.g., m/z 249 for [M+H]⁺) and fragmentation patterns .

Q. How does this compound react with amines?

Methodological Answer: The sulfonyl chloride reacts with primary/secondary amines to form sulfonamides:

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use N95 masks if ventilation is insufficient .

- Spill Management: Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite). Avoid water to prevent exothermic reactions .

- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Q. How can its stability under varying pH conditions be assessed?

Methodological Answer:

- Hydrolysis Study: Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via HPLC.

- Kinetic Analysis: Calculate half-life (t₁/₂) using first-order kinetics. Sulfonyl chlorides degrade rapidly in alkaline conditions (pH > 10) due to nucleophilic attack by OH⁻ .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in its reactions?

Methodological Answer:

Q. What strategies resolve contradictory data in its catalytic applications?

Methodological Answer:

- Case Study: If catalytic activity varies between studies, compare reaction conditions (e.g., solvent purity, trace metal content). For example, residual Fe³⁺ from synthesis may act as an unintended catalyst .

- Control Experiments: Replicate studies using rigorously purified reagents and inert atmosphere to isolate variables .

Q. How does steric hindrance from the methylsulfonyl group influence reactivity?

Methodological Answer:

Q. What advanced techniques validate its role in polymer crosslinking?

Methodological Answer:

- Rheometry: Measure crosslink density by tracking changes in storage modulus (G') during curing.

- Solid-State NMR: Use -CP/MAS to detect covalent bonds between sulfonyl chloride and polymer matrices .

Q. How to design a kinetic study for its hydrolysis in environmentally relevant conditions?

Methodological Answer:

- Environmental Simulation: Prepare artificial seawater or soil extracts. Use LC-MS to quantify hydrolysis products (e.g., sulfonic acid).

- Activation Energy: Calculate via Arrhenius plots by varying temperatures (10–40°C). Reported Eₐ for hydrolysis is ~45 kJ/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.